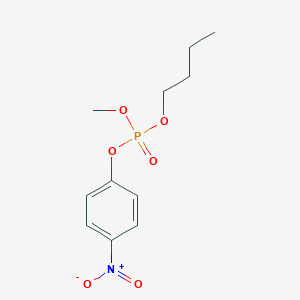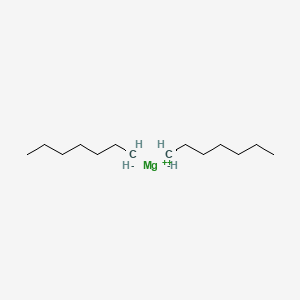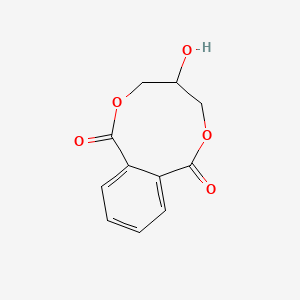
4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also referred to as 1,2-Benzenedicarboxylic acid, 2-hydroxy-1,3-propanediyl ester . It features a benzodioxonine ring, which is a fused ring system containing both oxygen and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione typically involves the reaction of 1,2-Benzenedicarboxylic acid with 2-hydroxy-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione include other benzodioxonine derivatives and related heterocyclic compounds. Examples include:
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- 2(3H)-Furanone, dihydro-4-hydroxy-
Uniqueness
What sets this compound apart is its specific ring structure and the presence of both hydroxyl and carbonyl functional groups
Propiedades
Número CAS |
49543-57-9 |
|---|---|
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
4-hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione |
InChI |
InChI=1S/C11H10O5/c12-7-5-15-10(13)8-3-1-2-4-9(8)11(14)16-6-7/h1-4,7,12H,5-6H2 |
Clave InChI |
HRRKSPCHILQLHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(=O)C2=CC=CC=C2C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


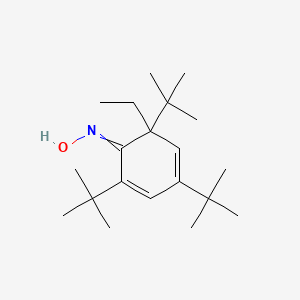


![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)

![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
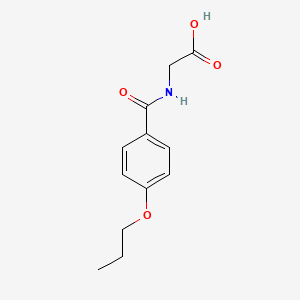
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)



